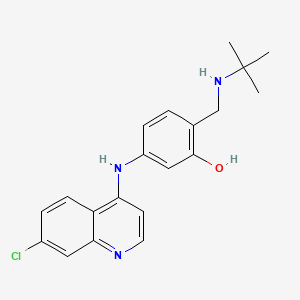

N-tert-butyl isoquine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It was designed as an alternative to amodiaquine, with the aim of reducing toxicity while maintaining or enhancing antimalarial efficacy . This compound has shown promising results in preclinical studies and has been evaluated for its potential to treat malaria, particularly against chloroquine-resistant strains of Plasmodium falciparum .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl isoquine involves a two-step process starting from readily available starting materials. The key step in the synthesis is the Mannich reaction, which initially faced challenges due to low yields and purity . optimized reaction conditions were developed to address these issues, resulting in the successful production of multi-kilogram quantities of this compound with high purity and yield .

Industrial Production Methods: The industrial production of this compound follows the optimized synthetic route, ensuring scalability and cost-effectiveness. The process involves careful control of reaction conditions to maintain the stability of the compound and achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl isoquine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinone-imine derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the amino and tert-butyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed:

Oxidation: Quinone-imine derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted isoquine derivatives.

Scientific Research Applications

N-tert-butyl isoquine has several scientific research applications, including:

Chemistry: Used as a model compound for studying the structure-activity relationships of 4-aminoquinolines.

Biology: Investigated for its effects on the life cycle stages of Plasmodium falciparum and other parasites.

Medicine: Evaluated as a potential antimalarial drug with reduced toxicity compared to existing treatments.

Industry: Explored for its potential use in developing new antimalarial therapies and combination treatments.

Mechanism of Action

N-tert-butyl isoquine exerts its antimalarial effects by interfering with the heme detoxification process in Plasmodium falciparum. The compound binds to heme, preventing its polymerization into hemozoin, which is toxic to the parasite. This leads to the accumulation of toxic heme within the parasite, ultimately causing its death . The molecular targets and pathways involved include the digestive vacuole of the parasite, where heme detoxification occurs .

Comparison with Similar Compounds

Chloroquine: A widely used antimalarial with a similar mechanism of action but higher toxicity.

Amodiaquine: Another 4-aminoquinoline with potent antimalarial activity but associated with toxicity issues.

Piperaquine: A related compound with a longer half-life and used in combination therapies.

Uniqueness of N-tert-butyl Isoquine: this compound stands out due to its improved pharmacokinetic and pharmacodynamic profiles compared to isoquine and other 4-aminoquinolines. It has shown superior activity against chloroquine-resistant strains and reduced toxicity, making it a promising candidate for further development.

Properties

CAS No. |

459133-38-1 |

|---|---|

Molecular Formula |

C20H22ClN3O |

Molecular Weight |

355.9 g/mol |

IUPAC Name |

2-[(tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol |

InChI |

InChI=1S/C20H22ClN3O/c1-20(2,3)23-12-13-4-6-15(11-19(13)25)24-17-8-9-22-18-10-14(21)5-7-16(17)18/h4-11,23,25H,12H2,1-3H3,(H,22,24) |

InChI Key |

ZVMMVSSEAMUNGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10800617.png)

![(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(5-fluoroindol-1-yl)-2-hydroxy-2-methylpropanamide](/img/structure/B10800621.png)

![(4R)-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide](/img/structure/B10800627.png)

![(2,5-dioxopyrrolidin-1-yl) 4-[[5-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]butanoate](/img/structure/B10800628.png)

![(S)-N-(2-(1-(Chloromethyl)-5-hydroxy-2,3-dihydro-1H-benzo[e]indole-3-carbonyl)-1H-indol-5-yl)-5-(3-mercaptopropanamido)-1H-indole-2-carboxamide](/img/structure/B10800636.png)

![Ammonium (1R,2S,4R,5R,6R)-4-((1H-1,2,4-triazol-5-yl)thio)-2-((S)-2-aminopropanamido)-2-carboxybicyclo[3.1.0]hexane-6-carboxylate hydrate](/img/structure/B10800650.png)

![6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B10800677.png)

![6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B10800680.png)

![5,11-Dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B10800693.png)

![N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride](/img/structure/B10800700.png)

![(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide](/img/structure/B10800712.png)

![(1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrate](/img/structure/B10800717.png)

![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]ethoxy]ethoxy]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B10800725.png)